

5-Chloro-2-naphthoic acid molecular weight and formula

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Compound of Interest

Compound Name: 5-Chloro-2-naphthoic acid

Cat. No.: B1601818

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An In-Depth Technical Guide to **5-Chloro-2-naphthoic Acid**: Synthesis, Characterization, and Application in Drug Discovery

Authored by a Senior Application Scientist Introduction

5-Chloro-2-naphthoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate and structural scaffold in the synthesis of complex organic molecules. Its naphthalene core provides a rigid, lipophilic framework that is frequently exploited in medicinal chemistry. While not an end-product therapeutic itself, its true value lies in its role as a versatile building block for the development of novel pharmacological agents.^{[1][2][3][4]} This guide provides an in-depth exploration of **5-Chloro-2-naphthoic acid**, from its fundamental properties and synthesis to its application as a precursor for potent inhibitors of critical biological pathways, such as the Nuclear Factor-kappa B (NF- κ B) signaling cascade, a key regulator of inflammation and cell survival.^[5]

Physicochemical and Structural Properties

The structural and chemical properties of **5-Chloro-2-naphthoic acid** dictate its reactivity and suitability for various synthetic transformations. A summary of its key identifiers and computed properties is presented below.

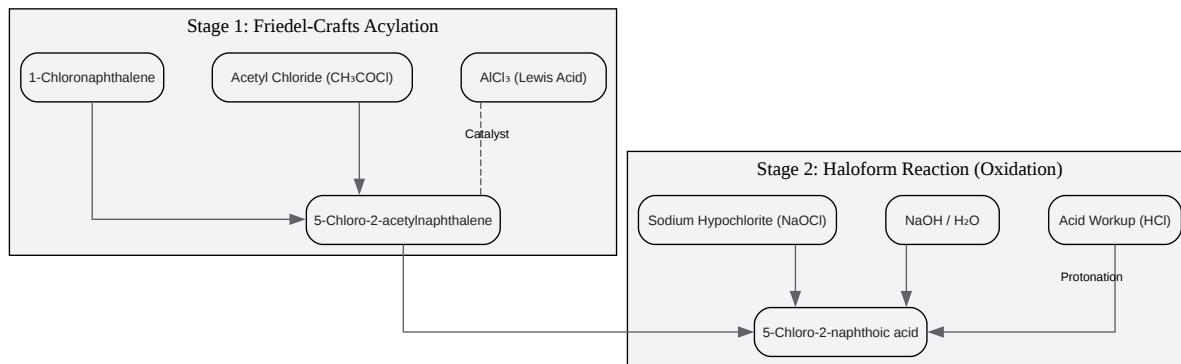
Property	Value	Source
Molecular Formula	C ₁₁ H ₇ ClO ₂	PubChem[6]
Molecular Weight	206.62 g/mol	PubChem[6]
CAS Number	56961-89-8	PubChem[6]
IUPAC Name	5-chloronaphthalene-2-carboxylic acid	PubChem[6]
Physical Form	Solid (inferred)	---
XLogP3	3.5	PubChem[6]
Hydrogen Bond Donor Count	1	PubChem[6]
Hydrogen Bond Acceptor Count	2	PubChem[6]
Melting Point	Not reported; (Parent: 2-Naphthoic acid, 185.5 °C)	Cheméo,[7][8]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, ether (inferred from parent compound)	Solubility of Things[7]

Synthesis and Purification

The synthesis of **5-Chloro-2-naphthoic acid** can be approached through several established organic chemistry routes. A common and reliable method involves the haloform reaction of a corresponding methyl ketone. This section outlines a plausible synthetic workflow, starting from the Friedel-Crafts acylation of 1-chloronaphthalene to generate the precursor ketone, followed by oxidation to the desired carboxylic acid.

Synthetic Workflow Diagram

The following diagram illustrates the two-stage process for the synthesis of **5-Chloro-2-naphthoic acid**.

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Caption: Synthetic workflow for **5-Chloro-2-naphthoic acid**.

Experimental Protocol: Synthesis

This protocol provides a representative method for the laboratory-scale synthesis.

PART A: Friedel-Crafts Acylation to 5-Chloro-2-acetylnaphthalene

- Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
- Reagents: Suspend anhydrous aluminum chloride (AlCl_3 , 1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
- Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of 1-chloronaphthalene (1.0 eq.) and acetyl chloride (1.05 eq.) in the same solvent dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complex. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and finally with brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-Chloro-2-acetylnaphthalene.

PART B: Haloform Oxidation to **5-Chloro-2-naphthoic acid**[9]

- Setup: In a flask equipped with a stirrer and thermometer, dissolve the crude 5-Chloro-2-acetylnaphthalene (1.0 eq.) in a suitable solvent like dioxane or THF.
- Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~3-4 eq.). While stirring vigorously, add a solution of sodium hypochlorite (NaOCl, household bleach can be used, ~3-4 eq.) dropwise.
- Reaction: An exothermic reaction may occur. Maintain the temperature between 60-70 °C using a water bath for cooling as needed. Stir for an additional 30-60 minutes after the initial exothermic phase subsides. Monitor the disappearance of the starting ketone by TLC.
- Work-up: Cool the reaction mixture to room temperature. Destroy any excess hypochlorite by adding a solution of sodium bisulfite until a test with starch-iodide paper is negative.
- Isolation: Acidify the aqueous solution to a pH of 1-2 with concentrated HCl. A precipitate of **5-Chloro-2-naphthoic acid** should form.
- Collection: Collect the crude acid by vacuum filtration on a Büchner funnel, wash thoroughly with cold water, and suck dry.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.[10][11][12]

- Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For naphthoic acids, ethanol/water or toluene are often effective.
- Dissolution: Place the crude, dried **5-Chloro-2-naphthoic acid** in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[13]
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
- Collection and Washing: Collect the purified crystals by vacuum filtration.[14] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
- Drying: Dry the crystals on the funnel by drawing air through them, then transfer them to a watch glass or drying oven to remove the last traces of solvent.

Analytical Characterization

The identity and purity of the synthesized **5-Chloro-2-naphthoic acid** must be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum should show characteristic aromatic proton signals, and the carboxylic acid proton will appear as a broad singlet far downfield. The ^{13}C NMR will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.[15]
- High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of

acetonitrile and water (with a small amount of acid like TFA or formic acid) is typically used. A single sharp peak indicates a high degree of purity.[16][17][18]

- Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak (M^+) and a characteristic $M+2$ peak with approximately one-third the intensity of the M^+ peak, which is indicative of the presence of a single chlorine atom.

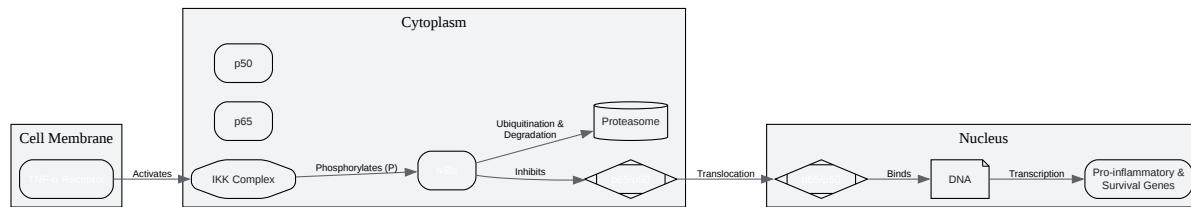
Application in Drug Discovery: A Scaffold for NF- κ B Inhibitors

The naphthalene scaffold of **5-Chloro-2-naphthoic acid** is a validated starting point for the synthesis of potent inhibitors of the NF- κ B signaling pathway.[5] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a high-value therapeutic target.[19][20][21]

The NF- κ B Signaling Pathway

NF- κ B is a family of transcription factors that control the expression of genes involved in inflammation, immunity, and cell survival.[22] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. The canonical pathway is typically activated by pro-inflammatory signals like TNF- α or IL-1. This leads to the activation of the I κ B kinase (IKK) complex, which phosphorylates I κ B α . This phosphorylation event tags I κ B α for ubiquitination and subsequent degradation by the proteasome, freeing the NF- κ B dimer (typically p65/p50) to translocate to the nucleus and activate target gene expression.[21][23]

NF- κ B Pathway Diagram



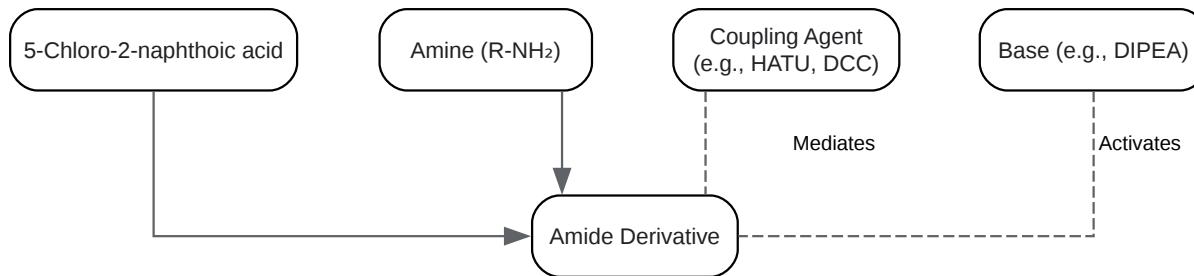
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Caption: The canonical NF-κB signaling pathway.

Experimental Protocol: Synthesis of a Bioactive Amide Derivative

5-Chloro-2-naphthoic acid can be readily converted into amides, which are often more biologically active. This protocol outlines a standard amide coupling reaction.

Workflow Diagram



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Caption: Workflow for amide synthesis from **5-Chloro-2-naphthoic acid**.

Protocol:

- Setup: In a dry round-bottom flask under an inert atmosphere, dissolve **5-Chloro-2-naphthoic acid** (1.0 eq.) in an anhydrous solvent like DMF or DCM.
- Activation: Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- Amine Addition: Add the desired amine (e.g., 3,5-bis(trifluoromethyl)aniline, 1.1 eq.) to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[24]

Safety and Handling

5-Chloro-2-naphthoic acid should be handled with appropriate safety precautions in a laboratory setting.

- Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - In case of contact, wash the affected area thoroughly with water.

- Store in a cool, dry, tightly sealed container away from strong oxidizing agents.

Conclusion

5-Chloro-2-naphthoic acid is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for creating libraries of complex molecules. Its most significant application lies in the field of drug discovery, where its naphthalene core serves as a proven scaffold for developing potent inhibitors of key disease-related targets like the NF-κB pathway. The protocols and data presented in this guide provide a comprehensive foundation for researchers and scientists to effectively utilize this important building block in their synthetic and medicinal chemistry endeavors.

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